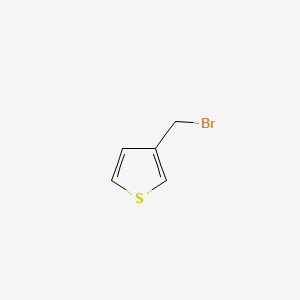

3-(Bromomethyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWHYRUAHXHHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188399 | |

| Record name | 3-(Bromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34846-44-1 | |

| Record name | 3-(Bromomethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34846-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034846441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Bromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(BROMOMETHYL)THIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX786XKM7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)thiophene from 3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)thiophene is a pivotal intermediate in the synthesis of a variety of pharmaceutical and materials science compounds. Its preparation from the readily available 3-methylthiophene (B123197) is a fundamental transformation for researchers in the field. This technical guide provides a comprehensive overview of the predominant synthetic route, a free-radical mediated bromination, detailing the reaction mechanism, optimized experimental protocols, and critical considerations for a successful synthesis. Quantitative data from various sources are compiled for comparative analysis, and a logical workflow of the synthesis is presented.

Introduction

The thiophene (B33073) moiety is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to act as a bioisostere for other aromatic systems. The functionalization of the thiophene ring is therefore of great importance. The introduction of a reactive bromomethyl group at the 3-position of the thiophene nucleus provides a versatile handle for further chemical modifications, such as nucleophilic substitutions and the formation of organometallic reagents. The most direct and widely employed method for the synthesis of this compound is the selective free-radical bromination of the methyl group of 3-methylthiophene. This guide will focus on this key transformation.

Reaction Mechanism and Core Principles

The synthesis of this compound from 3-methylthiophene proceeds via a free-radical chain reaction, commonly initiated by the thermal decomposition of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The brominating agent of choice is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals in a controlled manner, minimizing competing electrophilic aromatic substitution on the thiophene ring.[1][2]

The reaction can be dissected into three key stages:

-

Initiation: The radical initiator (e.g., BPO) undergoes homolytic cleavage upon heating to generate initial radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present or from the solvent to generate a bromine radical.

-

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 3-methylthiophene to form a resonance-stabilized 3-thenyl radical and hydrogen bromide (HBr). This 3-thenyl radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from HBr to regenerate a bromine radical, thus continuing the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species present in the reaction mixture.

A crucial aspect of this reaction is the maintenance of a low concentration of molecular bromine (Br₂) and HBr to suppress electrophilic addition to the thiophene ring, which is a potential side reaction.[3] NBS is particularly effective in this regard as it reacts with the HBr generated during the propagation step to produce a steady, low concentration of Br₂.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound from 3-methylthiophene based on established literature protocols.

| Table 1: Reactant and Reagent Stoichiometry | |||

| Reactant/Reagent | Molecular Weight ( g/mol ) | Typical Molar Ratio (relative to 3-methylthiophene) | Reference |

| 3-Methylthiophene | 98.17 | 1.0 | [3] |

| N-Bromosuccinimide (NBS) | 177.98 | 0.89 - 1.1 | [3][4] |

| Benzoyl Peroxide (BPO) | 242.23 | 0.008 - 0.1 | [3][4] |

| Table 2: Reaction Conditions and Performance | |||

| Parameter | Condition | Yield (%) | Reference |

| Solvent | Benzene (B151609) | 71-79 | [3] |

| Carbon Tetrachloride | Not specified | [5] | |

| n-Heptane | Improved yield and purity reported | [4] | |

| Temperature | Reflux (typically ~80°C for benzene) | 71-79 | [3] |

| Reaction Time | ~20 minutes for addition, followed by cooling | 71-79 | [3] |

| Purification Method | Vacuum Distillation | High purity | [3] |

Experimental Protocols

The following is a detailed experimental protocol adapted from a reliable source for the synthesis of this compound.[3]

Materials:

-

3-Methylthiophene

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO)

-

Dry Benzene

-

Calcium Carbonate (for storage)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Funnel

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a 5-liter, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a wide-mouthed funnel, a solution of 220 g (2.24 moles) of 3-methylthiophene and 4 g of benzoyl peroxide in 700 ml of dry benzene is prepared.

-

Initiation: The solution is brought to a vigorous reflux with stirring.

-

Addition of NBS: A mixture of 356 g (2.0 moles) of N-bromosuccinimide and 4 g of benzoyl peroxide is added portion-wise through the funnel. The addition should be as rapid as the foaming allows (approximately 20 minutes). It is crucial to maintain a strong reflux during the addition to minimize nuclear bromination.[3]

-

Reaction Completion and Work-up: After the addition is complete and the foaming has subsided, the flask is cooled in an ice bath. The solid succinimide (B58015) is removed by filtration and washed with a small amount of dry benzene.

-

Solvent Removal: The filtrate is immediately transferred to a distillation flask, and the benzene is removed under reduced pressure.

-

Purification: The residue is distilled under vacuum (e.g., at 1 mm Hg). The fraction boiling between 75-78°C is collected. The majority of the product distills at 76°C.[3] The yield is typically between 250-280 g (71-79%).[3]

-

Storage: this compound is unstable and can decompose, sometimes explosively.[3] It should be stored in a refrigerator over a small amount of calcium carbonate to neutralize any acid that may form and catalyze decomposition.[3]

Mandatory Visualizations

Signaling Pathway/Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Key Factors for Successful Synthesis

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]

- 5. Buy this compound | 34846-44-1 [smolecule.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Bromomethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)thiophene is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its thiophene (B33073) core, coupled with a reactive bromomethyl group, makes it a valuable precursor for the synthesis of a wide array of functionalized molecules. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visual representations of its reaction pathways and synthetic utility. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and the development of novel organic materials.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is essential for its appropriate handling, storage, and application in synthetic chemistry.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₅BrS | [1][2] |

| Molecular Weight | 177.06 g/mol | [1][2] |

| Appearance | Colorless to light brown liquid | [3] |

| Melting Point | -9 °C | [4] |

| Boiling Point | 75-78 °C at 1 Torr; 85-88 °C at 6 Torr | [4][5] |

| Density | 1.616 - 1.635 g/cm³ at 20-25 °C | [3] |

| Refractive Index (n_D^25) | 1.6030 | [5] |

Table 2: Solubility Profile (Qualitative)

| Solvent | Expected Solubility |

| Water | Insoluble |

| Chloroform | Slightly soluble |

| Methanol | Slightly soluble |

| Dichloromethane | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Diethyl Ether | Soluble |

| Toluene | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Synthesis and Reactivity

This compound is a key synthetic intermediate due to the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the radical bromination of 3-methylthiophene (B123197) using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide.[5]

Experimental Protocol: Synthesis of this compound [5]

-

Materials:

-

3-Methylthiophene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Calcium carbonate (for storage)

-

-

Procedure:

-

In a 5-liter three-necked flask equipped with a stirrer, reflux condenser, and a wide-mouthed funnel, a solution of 220 g (2.24 moles) of 3-methylthiophene and 4 g of benzoyl peroxide in 700 mL of dry benzene is brought to a vigorous reflux.

-

A mixture of 356 g (2 moles) of N-bromosuccinimide and 4 g of benzoyl peroxide is added portionwise through the funnel as rapidly as the foaming permits.

-

After the addition is complete (approximately 20 minutes), the reaction mixture is cooled in an ice bath.

-

The succinimide (B58015) byproduct is removed by filtration and washed with dry benzene.

-

The benzene is removed from the filtrate under reduced pressure.

-

The residue is distilled under vacuum (1 mm Hg), collecting the fraction boiling between 75° and 78°C.

-

The product is a colorless liquid and should be stored over calcium carbonate in a refrigerator to improve stability.[5]

-

Key Reactions of this compound

The bromine atom in the bromomethyl group is a good leaving group, making this compound an excellent substrate for S_N2 reactions with a variety of nucleophiles, including amines, thiols, and alkoxides.[1]

Experimental Protocol: Synthesis of 3-(Azidomethyl)thiophene

-

Materials:

-

This compound

-

Sodium azide (B81097) (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 1.0 g (5.65 mmol) of this compound in 10 mL of DMF.

-

Add 0.44 g (6.78 mmol) of sodium azide to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(azidomethyl)thiophene.

-

This compound can be utilized in palladium-catalyzed Suzuki cross-coupling reactions to form new carbon-carbon bonds, typically with arylboronic acids. This reaction is fundamental in the synthesis of complex organic molecules for pharmaceuticals and materials science.[1]

Experimental Protocol: General Procedure for Suzuki Coupling of an Aryl Halide with an Arylboronic Acid [6]

-

Materials:

-

Aryl halide (e.g., a derivative of this compound where further halogenation has occurred on the thiophene ring)

-

Arylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

2M Aqueous sodium carbonate (Na₂CO₃)

-

n-Propanol

-

Water

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottomed flask, combine the aryl halide (1.0 eq), arylboronic acid (1.1-1.2 eq), and n-propanol.

-

Add palladium acetate (0.003 eq) and triphenylphosphine (0.01 eq).

-

Add 2M aqueous sodium carbonate (1.3 eq) and water.

-

Heat the mixture to reflux and stir for the required reaction time (monitored by TLC).

-

Cool the reaction to room temperature, add water, and extract with ethyl acetate.

-

Wash the combined organic layers with 5% sodium carbonate solution and brine.

-

Dry the organic phase over sodium sulfate, remove the solvent, and purify the product by recrystallization or column chromatography.

-

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which can be applied to derivatives of this compound to introduce alkyne functionalities.[1]

Experimental Protocol: General Procedure for Sonogashira Coupling [7]

-

Materials:

-

Aryl halide (e.g., a halogenated derivative of this compound)

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a flask under an inert atmosphere, dissolve the aryl halide (1.0 eq) in anhydrous THF or DMF.

-

Add the terminal alkyne (1.1 - 1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.01 - 0.05 eq), and copper(I) iodide (0.02 - 0.10 eq).

-

Add the amine base (2-3 eq).

-

Stir the reaction at room temperature or gentle heating until completion (monitored by TLC).

-

Dilute the reaction mixture with an organic solvent and filter through celite to remove the catalyst.

-

Wash the filtrate with a suitable aqueous solution (e.g., saturated aqueous ammonium (B1175870) chloride).

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Visualizing Reaction Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key reaction pathways and a general synthetic workflow involving this compound.

Applications in Research and Development

This compound is a valuable building block in several areas of research and development:

-

Pharmaceutical Drug Discovery: The thiophene scaffold is a common motif in many biologically active compounds. The ability to functionalize the 3-position of the thiophene ring via the bromomethyl handle allows for the synthesis of diverse libraries of compounds for screening as potential drug candidates.[1]

-

Organic Electronics: In materials science, this compound is used in the synthesis of conducting polymers, such as polythiophenes. These materials are integral to the development of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][6]

Safety Information

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is a lachrymator and can cause irritation to the skin, eyes, and respiratory system.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound. The detailed experimental protocols and visual diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this versatile compound in their synthetic endeavors. The continued exploration of the reactivity of this compound will undoubtedly lead to the development of novel pharmaceuticals and advanced organic materials.

References

- 1. This compound|CAS 34846-44-1|RUO [benchchem.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

3-(Bromomethyl)thiophene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Bromomethyl)thiophene, a pivotal building block in organic synthesis, particularly within the realms of pharmaceutical and materials science. This document collates essential physicochemical data, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its applications in drug discovery. Safety and handling protocols are also explicitly detailed to ensure its proper use in a laboratory setting.

Core Properties of this compound

This compound, also known as 3-thenyl bromide, is a reactive halogenated thiophene (B33073) derivative. Its utility in organic synthesis is primarily due to the labile bromomethyl group, which readily participates in nucleophilic substitution and cross-coupling reactions. This reactivity allows for the facile introduction of the thiophen-3-ylmethyl moiety into a wide array of molecular scaffolds.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| CAS Number | 34846-44-1 | [1] |

| Molecular Formula | C₅H₅BrS | [1] |

| Molecular Weight | 177.06 g/mol | [1] |

| Appearance | Colorless to light yellow or light brown liquid | [2] |

| Boiling Point | 75-78 °C at 1 Torr; 85-88 °C at 6 Torr | [2] |

| Density | ~1.616 - 1.635 g/cm³ at 20-25 °C | [2] |

| SMILES | BrCC1=CSC=C1 | |

| InChI Key | KBWHYRUAHXHHFO-UHFFFAOYSA-N |

Safety and Handling

This compound is a hazardous chemical and requires careful handling. It is classified as a combustible liquid, harmful if swallowed, and causes severe skin burns and eye damage.[3] It may also cause respiratory irritation.[3] As a powerful lachrymator, exposure to its vapors can cause significant irritation.[4]

Table 2: GHS Hazard Statements for this compound

| Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Storage and Handling Recommendations:

-

Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light.[5][6]

-

Refrigerated storage is recommended.[6] To prevent decomposition, which can be acid-catalyzed and potentially explosive, storage over calcium carbonate is advised.[4]

-

All manipulations should be performed in a certified chemical fume hood.[5]

-

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn.[6]

Synthesis and Experimental Protocols

The most common laboratory-scale synthesis of this compound involves the radical bromination of 3-methylthiophene (B123197) using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[7]

Synthesis of this compound from 3-Methylthiophene

This protocol is adapted from established literature procedures.[4]

Materials:

-

3-Methylthiophene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Dry benzene (B151609) (or a less toxic solvent like n-heptane as described in patent literature[8])

-

Calcium carbonate

Equipment:

-

Three-necked round-bottom flask

-

Stirrer

-

Reflux condenser

-

Funnel

-

Distillation apparatus

Procedure:

-

In a three-necked flask equipped with a stirrer and reflux condenser, dissolve 3-methylthiophene and a catalytic amount of benzoyl peroxide in dry benzene.

-

Bring the solution to a vigorous reflux.

-

Add N-bromosuccinimide portion-wise, along with more benzoyl peroxide, at a rate that controls the foaming.[4]

-

After the addition is complete and the initial vigorous reaction has subsided, cool the flask in an ice bath.

-

Filter off the succinimide (B58015) byproduct and wash it with a small amount of dry benzene.

-

Remove the benzene from the filtrate under reduced pressure.

-

Distill the residue under high vacuum (e.g., 1 mm Hg) to collect the this compound fraction, typically boiling around 75-78 °C.[4]

-

The purified product should be stored over calcium carbonate in a refrigerator to inhibit decomposition.[4]

Chemical Reactivity and Applications in Drug Development

The reactivity of the bromomethyl group makes this compound a valuable intermediate for introducing the thiophene moiety into larger molecules. Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous FDA-approved drugs and their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9][10]

Key Chemical Reactions

-

Nucleophilic Substitution: The compound readily reacts with a variety of nucleophiles (amines, thiols, alkoxides, azides) to form new carbon-heteroatom bonds. This is a common strategy for building more complex molecules.[2][7][11]

-

Cross-Coupling Reactions: While the bromomethyl group is the primary site of reactivity, the thiophene ring itself can be functionalized. More commonly, derivatives of this compound are used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to form C-C bonds.[7][12]

Role in the Synthesis of Bioactive Molecules

This compound and its derivatives serve as key intermediates in the synthesis of various therapeutic agents. For instance, derivatives like 3-(bromomethyl)-2-chlorothiophene (B1366730) are instrumental in constructing the thienopyridine core of antiplatelet drugs such as Ticlopidine and Clopidogrel.[13] The thiophene moiety can form critical interactions with biological targets like G-protein coupled receptors (GPCRs) and kinases.[13]

Representative Experimental Protocol: Nucleophilic Substitution

This protocol describes a general procedure for the reaction of this compound with a nucleophile, adapted from a procedure for the synthesis of 3-(azidomethyl)thiophene.[11]

Materials:

-

This compound

-

Sodium azide (B81097) (or other nucleophile)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

Procedure:

-

Dissolve this compound in DMF in a round-bottom flask.

-

Add the nucleophile (e.g., sodium azide, 1.2 equivalents).

-

Stir the reaction mixture at room temperature for a specified time (e.g., 12 hours), monitoring the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product into an organic solvent like diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Analytical Methods

The analysis of this compound and its reaction products can be performed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis. A typical mobile phase consists of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[14]

-

Spectroscopy: Structural confirmation is typically achieved through ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant applications in the synthesis of pharmaceuticals and organic electronic materials.[2] Its value lies in its ability to act as an electrophilic building block for the thiophen-3-ylmethyl group. A thorough understanding of its properties, synthetic methods, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy this compound | 34846-44-1 [smolecule.com]

- 3. This compound | C5H5BrS | CID 520703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound|CAS 34846-44-1|RUO [benchchem.com]

- 8. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. This compound | SIELC Technologies [sielc.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in Thiophene (B33073) Rings

The thiophene motif is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and organic electronics.[1][2] Among the most versatile building blocks for the synthesis of complex thiophene-containing molecules are bromomethylthiophenes. The high reactivity of the bromomethyl group, analogous to a benzyl (B1604629) bromide, allows for a wide array of chemical transformations.[3] This reactivity is primarily attributed to the ability of the adjacent thiophene ring to stabilize the transition state during nucleophilic substitution reactions.[3]

This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group attached to a thiophene ring, focusing on the principal reaction pathways, influential factors, and detailed experimental protocols.

Nucleophilic Substitution Reactions

The most common reaction pathway for bromomethylthiophenes is nucleophilic substitution, typically proceeding via an S(_N)2 mechanism.[3][4] This bimolecular process involves a single, concerted step where a nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide leaving group.[4][5] This backside attack results in an inversion of the stereochemical configuration at the carbon center.[4][5]

The rate and success of these reactions are influenced by several factors, including the strength of the nucleophile, the solvent, and the substitution pattern on the thiophene ring.[6] Polar aprotic solvents like DMF, DMSO, or acetone (B3395972) are generally preferred as they solvate the cation but not the nucleophile, thus enhancing its reactivity.[4]

Common nucleophiles that readily react with bromomethylthiophenes include amines, thiols, alkoxides, and azide (B81097) ions.[1][3]

Quantitative Data: Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Solvent | Conditions | Yield (%) | Reference |

| 3-(Bromomethyl)thiophene | Sodium azide | DMF | Room temp, 12h | Not specified | [3] |

| 3-(Bromomethyl)-2-chlorothiophene | Phthalimide | Not specified | Not specified | Not specified | [7] |

| 2-Bromo-3-methylthiophene | N-methylaniline | Not specified | Not specified | 6% | [8] |

Experimental Protocol: Synthesis of 3-(Azidomethyl)thiophene[4]

-

Reaction Setup: Dissolve this compound (1.0 g, 5.65 mmol) in 10 mL of dimethylformamide (DMF).

-

Reagent Addition: Add sodium azide (0.44 g, 6.78 mmol) to the solution.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12 hours.

-

Workup: Quench the reaction with water and extract the product with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(azidomethyl)thiophene.

Visualization: S(_N)2 Reaction Mechanism

References

- 1. Buy this compound | 34846-44-1 [smolecule.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

Stability and Storage Conditions for 3-(Bromomethyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-(Bromomethyl)thiophene is a versatile heterocyclic building block widely used in organic synthesis. The presence of the reactive bromomethyl group makes it a valuable precursor for the introduction of the thien-3-ylmethyl moiety into a wide range of molecules, including those with potential pharmaceutical applications. However, this inherent reactivity also contributes to the compound's instability. Understanding the factors that influence the stability of this compound is paramount for ensuring the quality and reproducibility of experimental results, as well as for safe handling and storage.

Factors Affecting Stability

The stability of this compound is influenced by several environmental factors:

-

Temperature: Elevated temperatures can accelerate the rate of decomposition. While specific thermal degradation kinetics are not available, it is known that thermal stress can lead to the formation of various degradation products, including carbon oxides, hydrogen bromide, and sulfur oxides.[1]

-

Light: Exposure to light, particularly UV radiation, can induce photochemical degradation. The primary photochemical process is believed to be the homolytic cleavage of the C-Br bond, which generates highly reactive thien-3-ylmethyl and bromine radicals.[1] These radicals can then initiate a cascade of secondary reactions, leading to polymerization and the formation of a complex mixture of byproducts.

-

Moisture: this compound is sensitive to moisture. In the presence of water, it can hydrolyze to form 3-(hydroxymethyl)thiophene and hydrogen bromide. The generated hydrogen bromide can then act as a catalyst for further acid-catalyzed degradation pathways.

-

Acidity: The compound is particularly susceptible to acid-catalyzed decomposition. Trace amounts of acid can promote polymerization and potentially lead to a rapid, exothermic decomposition, which has been reported to be explosive on occasion.[2] The formation of black, resinous material is a visual indicator of such decomposition.[2]

Recommended Storage and Handling

To mitigate degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Refrigeration (2-8 °C) | To minimize thermal decomposition and slow down other degradation pathways. |

| Light | Store in amber, tightly sealed containers. | To protect from light-induced degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and hydrolysis from atmospheric moisture. |

| Additives | Store over a stabilizing agent such as calcium carbonate or with the addition of a small amount of a tertiary amine.[2] | To neutralize any trace amounts of acid that may form and inhibit acid-catalyzed decomposition.[2] |

Handling Precautions: Due to its lachrymatory nature and potential for skin irritation, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Degradation Pathways

The primary degradation pathways for this compound are acid-catalyzed decomposition, thermal degradation, and photolysis.

Acid-Catalyzed Decomposition

This is a significant degradation pathway, potentially leading to rapid polymerization. The presence of trace acid (e.g., HBr from hydrolysis) can protonate the thiophene (B33073) ring, increasing the electrophilicity of the bromomethyl group and facilitating intermolecular reactions.

Caption: Proposed acid-catalyzed degradation pathway of this compound.

Photochemical and Thermal Degradation

Both light and heat can initiate the homolytic cleavage of the carbon-bromine bond, forming radical species that can lead to a variety of degradation products.

Caption: General scheme for photochemical and thermal degradation of this compound.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Stability-Indicating HPLC Method (Example)

This protocol is a starting point and should be optimized and validated for its intended use.

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic to be optimized)[3] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 235 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

Caption: Workflow for forced degradation studies of this compound.

5.2.1. Acid and Base Hydrolysis

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Treat the solution with an equal volume of 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis).

-

For acid hydrolysis, the mixture can be heated (e.g., at 60 °C) to accelerate degradation. For base hydrolysis, the reaction is typically carried out at room temperature.

-

At specified time points, withdraw aliquots, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

5.2.2. Oxidative Degradation

-

Prepare a solution of this compound.

-

Treat the solution with a solution of hydrogen peroxide (e.g., 3%).

-

Keep the mixture at room temperature and protect it from light.

-

At specified time points, withdraw aliquots and dilute for HPLC analysis.

5.2.3. Thermal Degradation

-

Place a known amount of solid this compound in a vial.

-

Heat the sample in an oven at a controlled temperature (e.g., 80 °C).

-

At specified time points, cool the sample, dissolve a known amount in a suitable solvent, and analyze by HPLC.

5.2.4. Photostability Testing

-

Expose a solution of this compound and a solid sample to light conditions as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

At the end of the exposure period, analyze the samples by HPLC.

Conclusion

This compound is a reactive and inherently unstable compound that requires careful storage and handling to maintain its quality. The primary degradation pathways involve acid-catalyzed decomposition, photolysis, and thermal degradation. To ensure its stability, it is imperative to store the compound under refrigerated, dark, and inert conditions, preferably with a stabilizing agent like calcium carbonate. While specific quantitative stability data is lacking in the public domain, the experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to assess the stability of this compound and to develop appropriate control strategies for its use in synthesis and manufacturing. The generation of in-house quantitative stability data through rigorously controlled studies is highly recommended for any critical application.

References

Spectral Analysis of 3-(Bromomethyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 3-(Bromomethyl)thiophene (CAS No. 34846-44-1), a key intermediate in synthetic organic chemistry.[1][2] Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on its chemical structure and by analogy to similar thiophene (B33073) derivatives. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectral Data

The following tables summarize the anticipated quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 - 7.2 | m | 2H | Thiophene ring protons (H2, H5) |

| ~7.1 - 6.9 | m | 1H | Thiophene ring proton (H4) |

| ~4.6 | s | 2H | Bromomethyl protons (-CH₂Br) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 138 | Quaternary thiophene carbon (C3) |

| ~129 - 127 | Thiophene ring carbons (C2, C5) |

| ~125 - 123 | Thiophene ring carbon (C4) |

| ~30 - 28 | Bromomethyl carbon (-CH₂Br) |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (aromatic) |

| ~2950 | Medium | C-H stretching (aliphatic) |

| ~1600 - 1400 | Medium-Strong | C=C stretching (thiophene ring) |

| ~1220 | Strong | C-Br stretching |

| ~800 - 700 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 176/178 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 97 | High | [M-Br]⁺ (Loss of bromine radical) |

| 81 | Medium | [C₄H₃S]⁺ (Thienyl cation) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or acetone).[3]

-

Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum over a typical range of 4000-400 cm⁻¹.[3] A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).

-

Ionization: Utilize an appropriate ionization method. Electron Impact (EI) is a common technique for this type of molecule, which involves bombarding the sample with a high-energy electron beam.[4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[4]

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate a mass spectrum.[4]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Logical workflow for the spectral characterization of this compound.

References

Theoretical Insights into the Reactivity of 3-(Bromomethyl)thiophene: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Bromomethyl)thiophene is a pivotal heterocyclic building block in medicinal chemistry, prized for the reactivity of its bromomethyl group which enables its use in a wide array of synthetic transformations. This technical guide provides an in-depth analysis of the theoretical underpinnings of this compound's reactivity, with a particular focus on nucleophilic substitution reactions. While direct and exhaustive computational studies on this specific molecule are not abundant in publicly accessible literature, this paper synthesizes available theoretical principles, extrapolates data from analogous structures, and presents relevant experimental protocols to offer a comprehensive understanding for researchers in drug discovery and development. This guide also explores its application in the synthesis of key pharmaceutical scaffolds, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Introduction to the Reactivity of this compound

This compound, also known as 3-thenyl bromide, is an analog of benzyl (B1604629) bromide, where a thiophene (B33073) ring replaces the benzene (B151609) ring. The reactivity of the bromomethyl group is significantly influenced by the adjacent thiophene ring, which can stabilize the transition states of nucleophilic substitution reactions.[1] The molecule primarily serves as an electrophile, readily undergoing reactions with a variety of nucleophiles.[2] These reactions are fundamental to incorporating the thiophen-3-ylmethyl moiety into more complex molecular architectures, a common strategy in the design of bioactive compounds.[3]

The primary reaction pathway for this compound is nucleophilic substitution, which can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[1] However, the S(_N)2 pathway is generally favored.

Theoretical Framework of Reactivity

While specific computational studies detailing the reaction kinetics and thermodynamics of this compound are limited, we can infer its reactivity based on established principles of physical organic chemistry and theoretical studies of related compounds.

Nucleophilic Substitution Reactions: S(_N)2 Pathway

The bimolecular nucleophilic substitution (S(_N)2) reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the leaving group (bromide).[4] The reactivity in an S(_N)2 reaction is sensitive to steric hindrance and the electronic properties of the substrate.

A qualitative comparison with its selenium analog, 3-(bromomethyl)selenophene, suggests that this compound is less reactive towards nucleophilic substitution.[1] This is attributed to the greater electron-donating ability and polarizability of the selenophene (B38918) ring, which provides better stabilization for the developing positive charge in the S(_N)2 transition state.[1] This stabilization lowers the activation energy and consequently increases the reaction rate.[1]

Influence of the Thiophene Ring

The position of the bromomethyl group on the thiophene ring is crucial. Theoretical studies on the parent 3-bromothiophene (B43185), primarily using Density Functional Theory (DFT), indicate that the C-Br bond at the 3-position is computationally predicted to be slightly stronger than at the 2-position. This suggests a higher activation barrier for reactions involving the cleavage of this bond. While this applies to the C(sp

2For this compound, the thiophene ring participates in stabilizing the transition state of nucleophilic substitution reactions. In an S(_N)2 reaction, the partial positive charge that develops on the methylene (B1212753) carbon is stabilized by the electron-donating nature of the thiophene ring.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C({5})H({5})BrS | [5] |

| Molecular Weight | 177.06 g/mol | [5] |

| Boiling Point | 75-78 °C at 1 Torr | [2] |

| Density | ~1.635 g/cm | [2] |

This table summarizes the basic physicochemical properties of this compound.

The absence of detailed kinetic data in the literature underscores a knowledge gap and highlights an opportunity for future research to quantify the reactivity of this important synthetic intermediate. Such studies would be invaluable for optimizing reaction conditions and for the development of predictive models for its reactivity.

Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis and reactivity of this compound.

Synthesis of this compound (3-Thenyl Bromide)

This procedure involves the radical bromination of 3-methylthiophene (B123197).

Materials:

-

3-Methylthiophene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Dry benzene (solvent)

-

Calcium carbonate (for storage)

Procedure:

-

A solution of 3-methylthiophene (2.24 moles) and benzoyl peroxide (4 g) in dry benzene (700 ml) is brought to a vigorous reflux in a three-necked flask equipped with a stirrer and a reflux condenser.[6]

-

A mixture of N-bromosuccinimide (2 moles) and benzoyl peroxide (4 g) is added portionwise through a wide-mouthed funnel as rapidly as foaming permits.[6]

-

After the addition is complete and the foaming subsides, the flask is cooled in an ice bath.[6]

-

The succinimide (B58015) byproduct is removed by filtration and washed with dry benzene.[6]

-

The benzene is removed from the filtrate under reduced pressure.[6]

-

The residue is distilled at 1 mm pressure, collecting the fraction boiling between 75° and 78°C.[6]

-

The product, this compound, should be stored over calcium carbonate in a refrigerator to improve stability.[6]

Nucleophilic Substitution: Synthesis of 3-(Azidomethyl)thiophene

This protocol exemplifies a typical S(_N)2 reaction with an azide (B81097) nucleophile.

Materials:

-

This compound

-

Sodium azide (NaN(_{3}))

-

Dimethylformamide (DMF) (solvent)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 g, 5.65 mmol) in DMF (10 mL), add sodium azide (0.44 g, 6.78 mmol).[1]

-

Stir the reaction mixture at room temperature for 12 hours.[1]

-

After completion, quench the reaction with water and extract with diethyl ether.[1]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(azidomethyl)thiophene.[1]

Role in Drug Discovery and Development

This compound and its derivatives are valuable intermediates in the synthesis of various biologically active compounds.[7][8]

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core. The thiophene moiety can form crucial interactions within the active sites of these enzymes.[7] Derivatives such as 3-(bromomethyl)-2-chlorothiophene (B1366730) can be used to introduce the thiophene scaffold onto other molecular frameworks, such as pyrazolo[3,4-d]pyrimidines, to generate novel kinase inhibitor candidates.[7]

Synthesis of GPCR Modulators

G-protein coupled receptors are a major class of drug targets.[3][9][10][11][12] Thiophene-containing molecules can act as modulators of these receptors. For instance, derivatives of 3-bromothiophene are crucial for synthesizing prominent antiplatelet drugs like Ticlopidine and Clopidogrel, which are irreversible inhibitors of the P2Y12 receptor, a GPCR.[7] A common synthetic strategy involves using a derivative, 3-(bromomethyl)-2-chlorothiophene, to construct the core thienopyridine structure of these drugs.[7] Furthermore, this compound derivatives can be used to synthesize precursors for potential allosteric modulators of GPCRs through the alkylation of piperazine (B1678402) derivatives, which are common structural motifs in GPCR ligands.[7]

Visualizing Reaction Pathways and Synthetic Logic

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and the synthetic utility of this compound.

Caption: Generalized S(_N)2 mechanism for nucleophilic substitution on this compound.

Caption: Synthetic workflow for developing drug candidates from this compound.

Conclusion and Future Outlook

This compound is a versatile and reactive intermediate with significant applications in pharmaceutical and materials science. Its reactivity is primarily dictated by the electrophilic nature of the bromomethyl group, which readily undergoes nucleophilic substitution, typically via an S(_N)2 mechanism. While a comprehensive body of theoretical and quantitative kinetic data is currently lacking, the principles of physical organic chemistry and data from analogous compounds provide a solid framework for understanding and predicting its chemical behavior.

For drug development professionals, this compound and its derivatives offer a reliable entry point for the synthesis of complex heterocyclic molecules, including promising kinase inhibitors and GPCR modulators. The experimental protocols provided herein offer practical guidance for its synthesis and functionalization.

Future research should focus on detailed computational studies to quantify the activation barriers and reaction rates for nucleophilic substitutions with a diverse set of nucleophiles. Such data would not only deepen our fundamental understanding of its reactivity but also enable more efficient and predictable synthetic planning in the pursuit of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 34846-44-1 [smolecule.com]

- 3. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | C5H5BrS | CID 520703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]

- 11. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and First Synthesis of 3-(Bromomethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal work on the discovery and first reported synthesis of 3-(Bromomethyl)thiophene, a significant heterocyclic building block in medicinal chemistry and materials science. This document adheres to the highest standards of scientific accuracy, presenting detailed experimental protocols and quantitative data in a clear and accessible format.

Introduction

This compound, also known as 3-thenyl bromide, is a key intermediate in the synthesis of a wide range of thiophene-containing compounds. Its discovery and the development of its initial synthesis paved the way for the exploration of novel pharmaceuticals and functional materials. This guide revisits the original synthesis, offering a detailed examination of the methodology and results.

The First Synthesis: Campaigne and LeSuer

The first documented synthesis of this compound was reported by E. Campaigne and W. M. LeSuer in 1948. Their method, which was later optimized and published in Organic Syntheses by E. Campaigne and B. F. Tullar, remains a cornerstone for the preparation of this compound.[1] The synthesis is based on the radical bromination of 3-methylthiophene (B123197) using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator.[1]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the procedure published in Organic Syntheses.[1]

3.1 Materials and Equipment

-

Reactants: 3-Methylthiophene, N-Bromosuccinimide (NBS), Benzoyl Peroxide

-

Solvent: Dry Benzene (B151609)

-

Apparatus: 5-liter three-necked flask, stirrer, reflux condenser, wide-mouthed funnel with a water-cooled stem, water bath, ice bath, distilling flask.

3.2 Procedure

-

A solution of 220 g (2.24 moles) of 3-methylthiophene and 4 g of benzoyl peroxide in 700 ml of dry benzene is brought to a vigorous reflux in a 5-liter three-necked flask fitted with a stirrer and a reflux condenser.[1]

-

A mixture of 356 g (2 moles) of N-bromosuccinimide and 4 g of benzoyl peroxide is added portionwise through a wide-mouthed funnel as rapidly as the foaming permits. The addition typically takes about 20 minutes.[1]

-

After the addition is complete and the foaming has subsided, the reaction mixture is cooled, first with a water bath and then with an ice bath.[1]

-

The precipitated succinimide (B58015) is removed by filtration and washed with a small amount of dry benzene.[1]

-

The filtrate is immediately transferred to a distilling flask, and the benzene is removed under reduced pressure.[1]

-

The residue is then distilled under high vacuum (1 mm Hg). The fraction boiling between 75°C and 78°C is collected.[1]

3.3 Safety Precautions

-

This preparation should be conducted in a well-ventilated fume hood.[1]

-

This compound (3-thenyl bromide) is a potent lachrymator, and its vapors can cause severe skin irritation.[1]

-

The distillation should be carried out behind a safety shield.[1]

-

The product can be unstable and has been reported to decompose explosively. Storage over calcium carbonate in a refrigerator is recommended to inhibit acid-catalyzed decomposition.[1]

Quantitative Data

The following table summarizes the key quantitative data from the original synthesis.[1]

| Parameter | Value |

| Yield | 71-79% (250-280 g) |

| Boiling Point | 75-78 °C at 1 mm Hg |

| Refractive Index (n_D^25) | 1.6030 |

| Appearance | Water-white liquid |

Logical Workflow of the First Synthesis

The synthesis of this compound from 3-methylthiophene can be visualized as a straightforward, single-step radical substitution reaction.

Caption: Synthetic pathway for this compound.

Conclusion

The pioneering work of Campaigne and LeSuer provided the scientific community with a practical and efficient method for the synthesis of this compound. This foundational research has had a lasting impact, enabling the development of numerous thiophene-based compounds with significant applications in medicine and materials science. The detailed protocol and data presented in this guide serve as a valuable resource for researchers working in these fields.

References

electronic properties of 3-substituted thiophenes

An In-depth Technical Guide to the Electronic Properties of 3-Substituted Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene (B33073), a five-membered aromatic heterocycle containing a sulfur atom, serves as a fundamental building block in the fields of materials science, organic electronics, and medicinal chemistry.[1][2] Its electron-rich nature and the ability to form extended π-conjugated systems make it a privileged scaffold for the development of conductive polymers, organic semiconductors, and bioactive molecules.[1][2][3] The electronic properties of the thiophene ring are highly tunable through chemical modification, with substitution at the 3-position being a particularly effective strategy for modulating its frontier molecular orbitals (HOMO and LUMO), band gap, and overall electronic behavior. This guide provides a comprehensive overview of the , detailing the influence of various substituents, experimental methodologies for characterization, and the logical workflows involved in their analysis.

Core Electronic Concepts

The electronic behavior of 3-substituted thiophenes is primarily governed by the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO (Highest Occupied Molecular Orbital): The HOMO level is associated with the ability of a molecule to donate an electron. A higher HOMO energy level indicates a greater propensity for oxidation.

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO level relates to the ability of a molecule to accept an electron. A lower LUMO energy level suggests a greater ease of reduction.

-

HOMO-LUMO Gap (Band Gap, Eg): The energy difference between the HOMO and LUMO levels is the band gap. This is a critical parameter that determines the optical and electronic properties of the material.[1] A smaller band gap generally corresponds to easier electronic excitation and, in the case of polymers, higher conductivity.

These parameters can be influenced by the nature of the substituent at the 3-position of the thiophene ring.

The Influence of 3-Position Substituents

The electronic properties of the thiophene ring can be systematically tuned by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the 3-position.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NH2) groups increase the electron density of the thiophene ring. This leads to a destabilization (increase in energy) of the HOMO level, and to a lesser extent, the LUMO level. The overall effect is a reduction in the HOMO-LUMO gap.[4][5] For instance, the introduction of alkoxy groups can induce a red-shift in the absorption and emission bands and a negative shift in the oxidation potentials.[5] Poly(3-alkylthiophenes) (P3ATs) are a well-studied class of conducting polymers where the length of the alkyl side chain can influence the polymer's electronic and optical properties.[6]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) withdraw electron density from the thiophene ring. This results in a stabilization (decrease in energy) of both the HOMO and LUMO levels. The effect on the LUMO is typically more pronounced, leading to a decrease in the band gap.[7] Thiophenes substituted with EWGs are often used in the construction of donor-acceptor molecules for applications in organic photovoltaics and non-linear optics.[8][9]

The relationship between substituent type and the resulting electronic properties can be visualized as a logical workflow.

Quantitative Data Summary

The following tables summarize the electronic properties of various 3-substituted thiophenes as reported in the literature. Values are typically determined from electrochemical measurements (Cyclic Voltammetry) and optical measurements (UV-Vis Spectroscopy).

Table 1: Electronic Properties of 3-Alkylthiophenes and Poly(3-alkylthiophenes)

| Substituent | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) |

| 3-Hexylthiophene (monomer) | -5.21 | -1.95 | 3.26 |

| Poly(3-butylthiophene) (P3BT) | -4.90 | -2.80 | 2.10 |

| Poly(3-hexylthiophene) (P3HT) | -4.95 | -3.05 | 1.90 |

| Poly(3-octylthiophene) (P3OT) | -5.00 | -3.10 | 1.90 |

| Poly(3-dodecylthiophene) (PDDT) | -5.10 | -3.20 | 1.90 |

Table 2: Electronic Properties of Thiophenes with Other 3-Substituents

| Substituent | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) |

| 3-Methoxythiophene | -5.30 | -1.50 | 3.80 |

| 3-Bromothiophene | -5.80 | -1.80 | 4.00 |

| 3-Cyanothiophene | -6.20 | -2.50 | 3.70 |

| 3-Nitrothiophene | -6.50 | -3.00 | 3.50 |

| 3-Thiophenecarboxaldehyde | -6.00 | -2.40 | 3.60 |

Note: The values presented are representative and can vary depending on the specific experimental conditions, measurement techniques, and whether the material is a monomer, oligomer, or polymer in solution or as a thin film.

Experimental Characterization

A combination of electrochemical, spectroscopic, and computational methods is typically employed to characterize the .

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a compound, from which the HOMO and LUMO energy levels can be estimated.

Experimental Protocol:

-

Preparation of the Electrolyte Solution: A supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6) is dissolved in an appropriate anhydrous, deoxygenated solvent (e.g., acetonitrile (B52724) or dichloromethane).

-

Analyte Preparation: The 3-substituted thiophene derivative is dissolved in the electrolyte solution to a concentration of approximately 1-5 mM.

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of:

-

Working Electrode: Typically a glassy carbon or platinum disk electrode.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).

-

Counter Electrode: A platinum wire or foil.

-

-

Deoxygenation: The solution is purged with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.[10] An inert atmosphere is maintained throughout the experiment.

-

Data Acquisition:

-

The potential is swept linearly from an initial potential to a final potential and then back to the initial potential at a set scan rate (e.g., 50-100 mV/s).

-

The potential range is chosen to encompass the oxidation and/or reduction events of the analyte.

-

-

Data Analysis:

-

The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the resulting voltammogram.

-

The HOMO and LUMO energy levels are calculated relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is often used as an internal standard and has a known absolute energy level of -4.8 eV relative to the vacuum level.

-

HOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

-

LUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

-

The electrochemical band gap is then calculated as: Eg = LUMO - HOMO .

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of a material by measuring its absorption of light as a function of wavelength.[11][12]

Experimental Protocol:

-

Sample Preparation:

-

For Solutions: The 3-substituted thiophene is dissolved in a suitable UV-transparent solvent (e.g., chloroform, THF, or toluene) to a known concentration.

-

For Thin Films: The material is deposited onto a transparent substrate (e.g., quartz or glass) by methods such as spin-coating, drop-casting, or dip-coating.[13]

-

-

Spectrometer Setup: A dual-beam UV-Vis spectrophotometer is typically used. A reference cuvette containing the pure solvent (for solutions) or a blank substrate (for films) is placed in the reference beam path.

-

Measurement:

-

The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorption (λmax) is identified.

-

-

Data Analysis:

-

The optical band gap (Egopt) is estimated from the onset of the absorption edge (λonset) of the spectrum.

-

The relationship between energy and wavelength is given by: E (eV) = 1240 / λ (nm) .

-

Therefore, Egopt = 1240 / λonset .

-

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and understanding the .[14][15][16] These methods can calculate the optimized molecular geometry, HOMO and LUMO energy levels, and simulate electronic absorption spectra.[15][17]

Methodology:

-

Structure Optimization: The ground-state geometry of the molecule is optimized using a selected functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[18]

-

Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum.

-

Electronic Properties Calculation: The HOMO and LUMO energy levels are obtained from the optimized structure.

-

Excited State Calculations: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions and simulate the UV-Vis absorption spectrum.[15]

Computational results provide theoretical insights that complement experimental findings and can guide the design of new materials with desired electronic properties.

Relevance to Drug Development

While the direct application of electronic properties in drug action is complex, these characteristics are crucial in several aspects of drug development:

-

QSAR (Quantitative Structure-Activity Relationship) Studies: Electronic parameters derived from computational chemistry, such as orbital energies and charge distributions, are used as descriptors in QSAR models to predict the biological activity of thiophene-based drug candidates.[14]

-

Metabolic Stability: The electronic nature of the thiophene ring and its substituents can influence its susceptibility to metabolic oxidation by cytochrome P450 enzymes. Understanding the electronic properties can help in designing more metabolically stable drug molecules.

-

Drug-Receptor Interactions: The electrostatic potential surface of a molecule, which is dictated by its electronic structure, governs how it interacts with its biological target. Thiophene's sulfur atom can participate in hydrogen bonding, influencing binding affinity.[2]

-

Bio-isosterism: The thiophene ring is often used as a bioisostere for the phenyl ring in drug design.[2] Fine-tuning the electronic properties through substitution allows for the optimization of a compound's pharmacokinetic and pharmacodynamic profile.

Conclusion

The are rich and tunable, making them a versatile platform for a wide range of applications, from organic electronics to drug discovery. By carefully selecting the substituent at the 3-position, researchers can precisely control the HOMO and LUMO energy levels and the band gap, thereby tailoring the material for specific functions. A synergistic approach combining synthesis, experimental characterization through techniques like cyclic voltammetry and UV-Vis spectroscopy, and computational modeling provides a comprehensive understanding of these fascinating molecules and paves the way for the rational design of next-generation materials and therapeutics.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. HOMO inversion as a strategy for improving the light-absorption properties of Fe( ii ) chromophores - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02926H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.cmu.edu [chem.cmu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02668C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. DSpace [researchrepository.ul.ie]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 13. osti.gov [osti.gov]

- 14. researchgate.net [researchgate.net]

- 15. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]

- 16. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [2110.15414] Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties [arxiv.org]

- 18. Electronic and Optical Properties of Polythiophene Molecules and Derivatives | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-(Bromomethyl)thiophene

Audience: Researchers, scientists, and drug development professionals.

Introduction: